N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions . For example, upon formylation using n-BuLi/ N-formylpiperidine, a benzofuran derivative can be transformed into another compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activity. They have been tested in vivo using murine lung cancer models and demonstrated the ability to reduce the growth of metastatic lesions without affecting body weight or vital organ size .
Antimicrobial Agents
These compounds have potential as antimicrobial agents. The urgent need to develop new therapeutic agents against resistant microbes has led to benzofuran derivatives being established as efficient derivatives in diverse fields of antimicrobial therapy .
Analgesic Activity
Benzofuran derivatives display strong analgesic properties. They can be used to develop pain-relief medications .
Antiparasitic Activity
These compounds also exhibit antiparasitic activity, which can be utilized in the treatment of parasitic infections .
Kinase Inhibitor Activity
Benzofuran derivatives act as kinase inhibitors and can be used in the treatment of various diseases where kinase activity is a factor .
Fluorescence Sensors
Substituted benzofurans are used as fluorescence sensors due to their unique chemical properties that allow them to fluoresce under certain conditions .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications as chemotherapeutic agents .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have demonstrated anticancer activity against human ovarian cancer cell lines .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have demonstrated various biological activities, including anti-tumor effects .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of this series of compounds and their potential applications as drugs .
properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c1-2-26-13-8-3-5-10-9-14(27-16(10)13)18-23-24-19(28-18)22-17(25)15-11(20)6-4-7-12(15)21/h3-9H,2H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZITRXBAPSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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